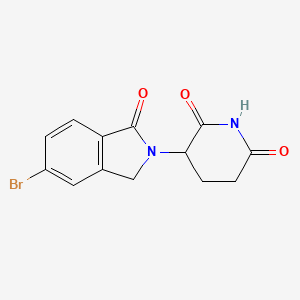
4-bromo-3-methylbut-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methylbut-2-enenitrile, also known as this compound, is a compound with a wide range of applications in the scientific research and laboratory setting. It is a colorless, volatile liquid with a boiling point of 98°C and a melting point of -63°C. It is a useful reagent for organic synthesis, particularly in the preparation of a variety of organic compounds. It has been found to be an effective catalyst for a range of organic reactions, including the synthesis of amines, nitriles, and heterocycles. It is also used in the synthesis of pharmaceuticals and in the development of new materials. In addition, this compound is used in the production of various polymers and nanomaterials.
Applications De Recherche Scientifique
4-Bromo-3-methylbut-2-enenitrile has a wide range of applications in the scientific research and laboratory setting. It is used in the synthesis of a variety of organic compounds, such as amines, nitriles, and heterocycles. It is also used in the synthesis of pharmaceuticals and in the development of new materials. In addition, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile is used in the production of various polymers and nanomaterials.
Mécanisme D'action
In the synthesis of 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile, the first step involves the reaction of bromoacetaldehyde with sodium nitrite in an aqueous solution to form the nitrile. The nitrile then reacts with a base, such as sodium hydroxide, to form 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile. This reaction is an example of a nucleophilic substitution reaction, in which the nucleophile (in this case, the nitrile) reacts with the electrophile (in this case, the bromoacetaldehyde) to form the desired product.
Biochemical and Physiological Effects
4-Bromo-3-methylbut-2-enenitrile has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine, a neurotransmitter involved in learning and memory. It has also been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. In addition, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile has been found to have a variety of anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. It is a useful reagent for organic synthesis and can be used to produce a variety of organic compounds. It is also an effective catalyst for a range of organic reactions. However, there are some limitations to using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile in laboratory experiments. It is volatile and can be difficult to handle, and it has a low boiling point, which can make it difficult to use in high-temperature experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile. One potential direction is the development of new materials, such as polymer and nanomaterials, using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile as a catalyst. Another potential direction is the development of new pharmaceuticals using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile as a starting material. Additionally, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile could be used to develop new therapeutic agents for the treatment of various diseases and disorders, such as Alzheimer's disease and cancer. Finally, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile could be used to develop new diagnostic agents for the detection of various diseases and disorders.
Méthodes De Synthèse
The synthesis of 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile is typically carried out by a two-step process. The first step involves the reaction of bromoacetaldehyde with sodium nitrite in an aqueous solution to form the nitrile. The second step involves the reaction of the nitrile with a base, such as sodium hydroxide, to form 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile. This method is simple, efficient, and cost-effective, and can be used to produce a variety of nitrile compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-methylbut-2-enenitrile involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-2-buten-1-ol", "sodium bromide", "sodium cyanide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: React 3-methyl-2-buten-1-ol with sulfuric acid to form 3-methyl-2-buten-1-ol sulfate.", "Step 2: React 3-methyl-2-buten-1-ol sulfate with sodium bromide to form 4-bromo-3-methyl-2-buten-1-ol.", "Step 3: React 4-bromo-3-methyl-2-buten-1-ol with sodium cyanide in the presence of water to form 4-bromo-3-methylbut-2-enenitrile." ] } | |
Numéro CAS |
92089-37-7 |
Formule moléculaire |
C5H6BrN |
Poids moléculaire |
160 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



